2,2-Dichloro-1-pyrazol-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-pyrazol-1-ylethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms and a pyrazole ring attached to an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-pyrazol-1-ylethanone typically involves the reaction of pyrazole derivatives with chlorinating agents. One common method is the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-pyrazol-1-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2,2-Dichloro-1-pyrazol-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-pyrazol-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure with three chlorine atoms and a pyrrole ring.
2,2-Dichloro-1-(1H-indol-3-yl)ethanone: Contains an indole ring instead of a pyrazole ring.
2,2-Dichloro-1-(1H-imidazol-2-yl)ethanone: Contains an imidazole ring.
Uniqueness
2,2-Dichloro-1-pyrazol-1-ylethanone is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
39671-63-1 |
---|---|
Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
2,2-dichloro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4(7)5(10)9-3-1-2-8-9/h1-4H |
InChI Key |
HBPXPSZBJTZGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.